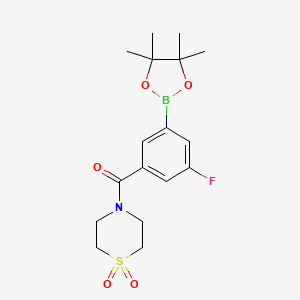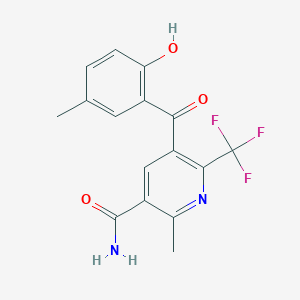![molecular formula C7H11NO B13723919 2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole](/img/structure/B13723919.png)
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is an organic compound with a unique structure that includes a cyclopenta[d]oxazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nitrile oxide techniques to form the cyclopenta[d]oxazole ring . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole: Similar in structure but with different substituents.
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3,2]dioxaborole: Contains a boron atom in the ring system.
(3aR,4R,6S,6aS)-4-(tert-butoxycarbonylaMino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole: Contains additional functional groups.
Uniqueness
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole |
InChI |
InChI=1S/C7H11NO/c1-5-8-6-3-2-4-7(6)9-5/h6-7H,2-4H2,1H3 |
Clé InChI |
OSQNAOSXUOTTBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2CCCC2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


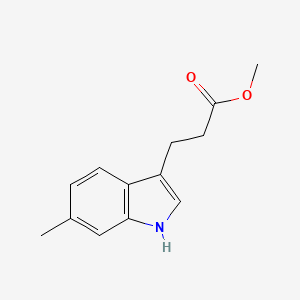

![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)

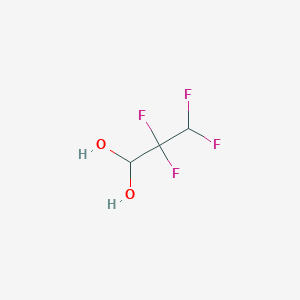
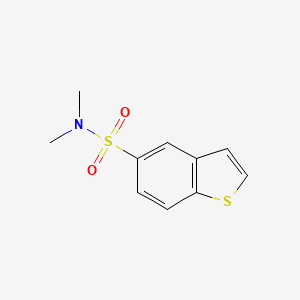
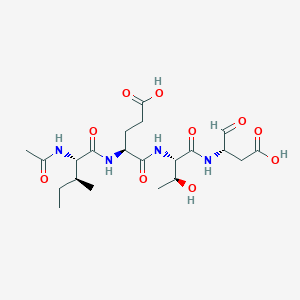
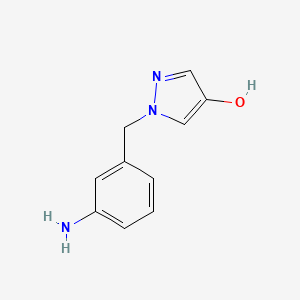
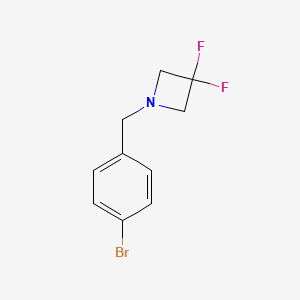
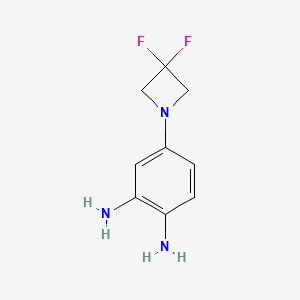
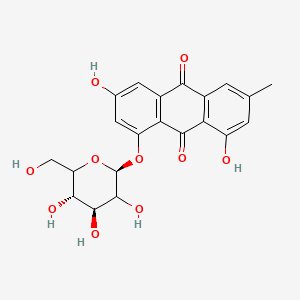
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)
